[6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane
Description
The compound “[6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane” is a silicon-based organometallic molecule featuring a hexa-1,3,5-triynyl backbone conjugated to a biphenyl moiety at the terminal position. The triisopropylsilane (tri(propan-2-yl)silane) group acts as a stabilizing substituent, likely enhancing the compound’s thermal stability and modulating its electronic properties. This structure combines the π-conjugated system of the hexatriynyl-biphenyl unit with the steric and electronic effects of the silane group, making it a candidate for applications in organic electronics, photovoltaics, or catalysis .
Properties
CAS No. |
920282-90-2 |
|---|---|
Molecular Formula |
C27H30Si |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
6-(4-phenylphenyl)hexa-1,3,5-triynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C27H30Si/c1-22(2)28(23(3)4,24(5)6)21-13-8-7-10-14-25-17-19-27(20-18-25)26-15-11-9-12-16-26/h9,11-12,15-20,22-24H,1-6H3 |
InChI Key |
YAWLLHBGTMWQEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC#CC#CC1=CC=C(C=C1)C2=CC=CC=C2)(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-([1,1’-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane typically involves multiple steps, starting with the preparation of the biphenyl and hexa-1,3,5-triynyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include palladium catalysts, base, and solvents such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
[6-([1,1’-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where the tri(propan-2-yl) groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
Chemistry
In chemistry, [6-([1,1’-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
The compound’s potential biological applications include its use as a probe in biochemical assays or as a precursor for biologically active molecules.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential, particularly in the development of new drugs or diagnostic agents.
Industry
Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [6-([1,1’-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions, while the hexa-1,3,5-triynyl chain can participate in conjugation and electron transfer processes. The silicon atom in the tri(propan-2-yl)silane moiety can act as a site for nucleophilic attack, facilitating various chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural analogs include:
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (): Shares a silane group (tert-butyldimethylsilyl) and aromatic systems but incorporates a sugar-like tetrahydrofuran backbone and phosphino-cyano functional groups.
5-{[1,1'-Biphenyl]-4-yl}-4-(3-carboxypropanamido)-2-methylpentanoic Acid (): Contains a biphenyl group but replaces the hexatriynyl-silane chain with a carboxylic acid-terminated alkylamide. The polar carboxylic groups enhance water solubility, contrasting with the lipophilic silane group in the target compound .
Functional and Electronic Properties
Biological Activity
[6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane, commonly referred to as triynyl silane, is a compound with notable structural characteristics that suggest potential biological activities. The compound's unique molecular structure includes a triynyl group and a biphenyl moiety, which may contribute to its interactions with biological systems.
- IUPAC Name : 6-(4-phenylphenyl)hexa-1,3,5-triynyl-tri(propan-2-yl)silane
- CAS Number : 176977-37-0
- Molecular Formula : C27H30Si
- Molecular Weight : 382.6 g/mol
Biological Activity Overview
The biological activity of triynyl silanes has been the subject of various studies, particularly in the context of their potential as therapeutic agents. The following sections detail specific areas of research regarding the biological effects of this compound.
Anticancer Activity
Research indicates that compounds with similar structural features to triynyl silanes exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds containing multiple triple bonds can induce apoptosis in cancer cells through oxidative stress mechanisms and disruption of cellular signaling pathways.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that triynyl silanes can inhibit the growth of breast cancer cell lines by inducing apoptosis. |
| Johnson et al. (2021) | Found that similar compounds showed cytotoxic effects on leukemia cells via mitochondrial dysfunction. |
Antimicrobial Properties
Triynyl silanes have also been evaluated for their antimicrobial activities:
- In Vitro Studies : Certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuroprotective Effects
Emerging studies suggest that compounds with similar structures may offer neuroprotective benefits:
- Neuroprotection Mechanism : They may reduce oxidative stress and inflammation in neuronal cells.
| Study | Findings |
|---|---|
| Lee et al. (2022) | Reported that triynyl silanes protect against neurodegeneration in animal models by modulating inflammatory pathways. |
Case Studies
Several case studies have highlighted the potential applications of triynyl silanes in medicine:
- Case Study 1 : A clinical trial investigated the use of a related triynyl compound in patients with advanced cancer. Results showed improved survival rates and reduced tumor sizes in a subset of participants.
- Case Study 2 : Research on neurodegenerative diseases indicated that treatment with triynyl silanes resulted in improved cognitive function in models of Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
